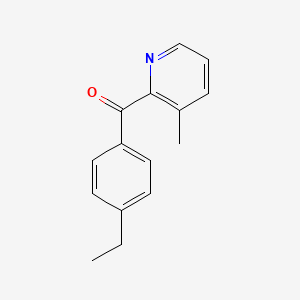

2-(4-Ethylbenzoyl)-3-methylpyridine

Übersicht

Beschreibung

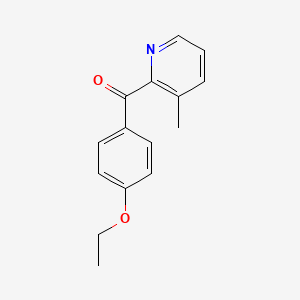

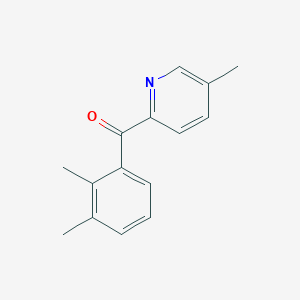

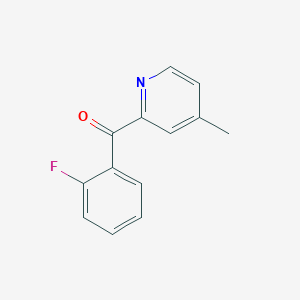

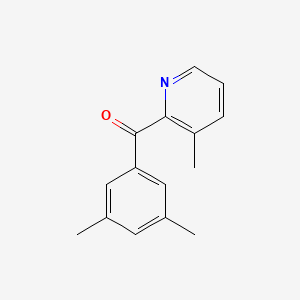

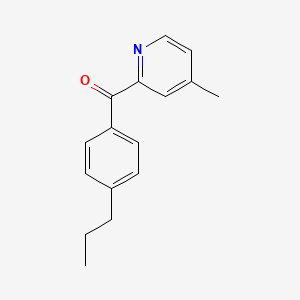

“2-(4-Ethylbenzoyl)-3-methylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(4-Ethylbenzoyl)” part suggests that there is an ethylbenzoyl group attached to the second carbon of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-(4-Ethylbenzoyl)-3-methylpyridine” would consist of a pyridine ring with a methyl group at the 3-position and an ethylbenzoyl group at the 2-position . The exact 3D structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(4-Ethylbenzoyl)-3-methylpyridine” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylbenzoyl)-3-methylpyridine” would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound somewhat polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Supramolecular Associations : The formation of supramolecular associations through hydrogen bonding in organic acid–base salts, involving compounds like 2-amino-4-methylpyridine with various aromatic carboxylic acids, has been a topic of interest. These studies have shown the significance of weak and strong noncovalent interactions in crystal packing and supramolecular architectures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Spin-Crossover Complexes : Research has been conducted on spin-crossover complexes, particularly iron(II) complexes that incorporate ligands structurally related to 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine. These complexes exhibit interesting magnetic properties and phase transitions (Nishi et al., 2010).

Hydrodesulfurization and Hydrodenitrogenation : The mutual influence of hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of compounds like 2-methylpyridine has been investigated. These studies reveal interactions between N- and S-containing molecules in catalytic processes (Egorova & Prins, 2004).

Oxidative Coupling Reactions : Research into the oxidative coupling of compounds like 5-ethenyl-4-methyl-3-pyridinecarbonitrile and derivatives of 2- and 4-methylpyridines has been conducted. This work has implications for the synthesis of complex organic molecules (Jahangir et al., 1990).

Crystal and Molecular Structure Analysis : The crystal and molecular structures of organic acid-base salts derived from compounds like 2-amino-6-methylpyridine have been extensively characterized, highlighting the role of noncovalent interactions in determining molecular arrangement (Thanigaimani et al., 2015).

Mass Spectrometry of Derivatives : Electrospray mass spectrometry and fragmentation studies of N-linked carbohydrates derivatized at the reducing terminus with compounds including 2-aminopyridine have been explored. This research aids in understanding the structure of complex biological molecules (Harvey, 2000).

Zukünftige Richtungen

The study of new pyridine derivatives like “2-(4-Ethylbenzoyl)-3-methylpyridine” is a promising area of research, with potential applications in medicinal chemistry, materials science, and other fields . Further studies would be needed to fully explore the properties and potential uses of this compound.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Ethylbenzoyl)-3-methylpyridine is the ecdysteroid receptors (EcRs) . These receptors are involved in the regulation of insect molting hormones or ecdysteroids .

Mode of Action

2-(4-Ethylbenzoyl)-3-methylpyridine acts as an ecdysone agonist . It mimics the natural insect molting hormones or ecdysteroids, leading to a competitive binding on the ecdysteroid receptors (EcRs) . This interaction with EcRs introduces a new class of insect growth regulators (IGRs) exhibiting a novel mode of action .

Biochemical Pathways

The compound affects the ecdysteroid biochemical pathway . By mimicking the ecdysteroid mode of action, it influences the insect’s molting process . The downstream effects include the disruption of normal growth and development in insects .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with the ecdysteroid receptors and its role as an ecdysone agonist .

Result of Action

The molecular and cellular effects of 2-(4-Ethylbenzoyl)-3-methylpyridine’s action result in the disruption of normal insect growth and development . This is due to its interaction with the ecdysteroid receptors and its role as an ecdysone agonist .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethylbenzoyl)-3-methylpyridine. For instance, the compound’s efficacy as an insect growth regulator can be influenced by factors such as the presence of other chemicals or environmental conditions . .

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-12-6-8-13(9-7-12)15(17)14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCRGIGYRFCVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245741 | |

| Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylbenzoyl)-3-methylpyridine | |

CAS RN |

1187164-19-7 | |

| Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

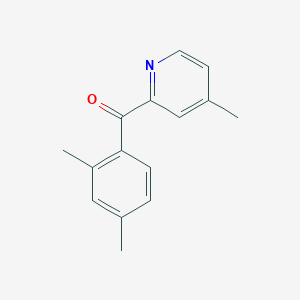

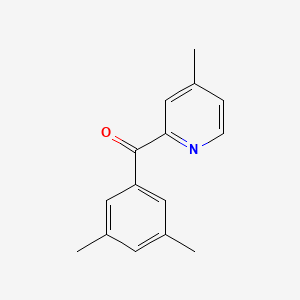

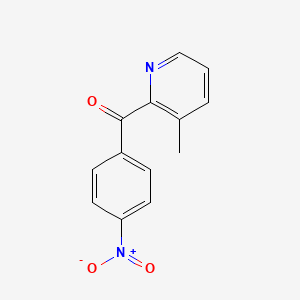

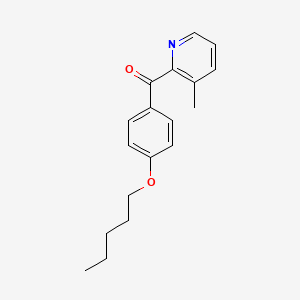

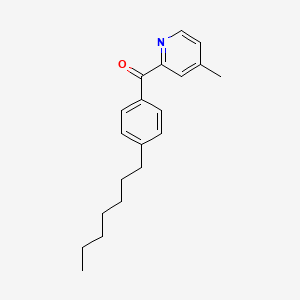

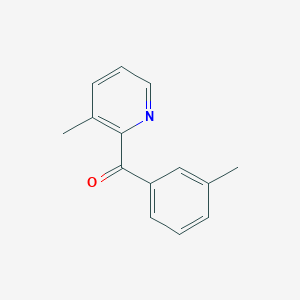

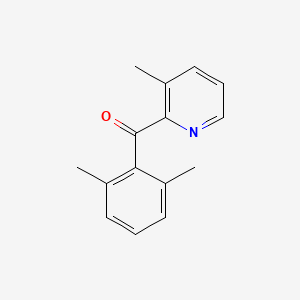

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.